Lipophilicity Comparison vs. De-Brominated Analog
The presence of the bromine atom at the 5-position of the phenyl ring significantly increases the compound's lipophilicity compared to its de-brominated analog. This difference is quantifiable by comparing the predicted LogP values. The target compound has a predicted LogP of 2.29 [1]. In contrast, the closely related analog without the bromine atom, 5-(2-amino-3-methylphenyl)pyrrolidin-2-one, has a predicted LogP of 1.51 . This represents a difference of +0.78 LogP units, which is a substantial change that can profoundly impact membrane permeability, protein binding, and metabolic stability [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.29 (Predicted) |
| Comparator Or Baseline | 5-(2-amino-3-methylphenyl)pyrrolidin-2-one: LogP = 1.51 (Predicted) |
| Quantified Difference | ΔLogP = +0.78 |
| Conditions | Predicted by computational methods (details not specified by vendor) [REFS-1, REFS-2] |
Why This Matters
A higher LogP indicates increased lipophilicity, which can be a key differentiator in optimizing a compound's pharmacokinetic profile, influencing absorption and distribution.
- [1] 5-(2-amino-5-bromo-3-methylphenyl)pyrrolidin-2-one. Kuujia.com Chemical Information Page. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
